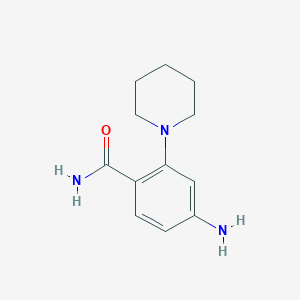

4-Amino-2-(piperidin-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-9-4-5-10(12(14)16)11(8-9)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVNKWZYHFSVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Piperidin 1 Yl Benzamide and Analogues

Retrosynthetic Analysis of the 4-Amino-2-(piperidin-1-yl)benzamide Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several key disconnections that guide the synthetic strategy. The primary amide bond can be disconnected to reveal a 4-amino-2-(piperidin-1-yl)benzoic acid precursor and ammonia (B1221849) or a suitable amine equivalent. Further disconnection of the piperidine (B6355638) ring from the aromatic core points to a 2-halo or 2-nitro-substituted 4-aminobenzoic acid derivative and piperidine as starting materials. Alternatively, the amino group can be introduced at a later stage, suggesting a 4-nitro or 4-azido-2-(piperidin-1-yl)benzoic acid intermediate. This analysis highlights the central challenges in the synthesis: the formation of the amide bond, the regioselective introduction of the piperidine and amino moieties onto the benzene (B151609) ring, and the construction of the piperidine ring itself if not commercially available.

Classical Synthetic Routes to the Benzamide (B126) Core

The formation of the benzamide core is a fundamental step in the synthesis of the target molecule and its analogs. This typically involves the creation of an amide bond and the strategic placement of substituents on the aromatic ring.

Amidation Reactions and Coupling Strategies

The direct condensation of a carboxylic acid and an amine to form an amide bond is a widely used and extensively studied reaction in organic chemistry. nih.gov Various coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid. researchgate.net Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netmdpi.com Other effective coupling agents include phosphonium (B103445) salts like (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). researchgate.netmdpi.com

Alternative methods for benzamide synthesis include the reaction of an amine with an acyl chloride, which can be prepared from the corresponding benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.comslideshare.net This method is often high-yielding but can be sensitive to moisture and may require a base to neutralize the HCl byproduct. nih.gov More recently, catalytic methods for direct amidation that avoid the use of stoichiometric activating agents are being explored to develop more sustainable synthetic processes. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Typical Reaction Conditions |

| N,N'-Dicyclohexylcarbodiimide | DCC | Amine, carboxylic acid, solvent (e.g., DCM, DMF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Amine, carboxylic acid, often with HOBt, solvent (e.g., DCM, DMF) |

| (Benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Amine, carboxylic acid, base (e.g., DIPEA), solvent (e.g., DMF) |

| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Amine, carboxylic acid, base (e.g., DIPEA), solvent (e.g., DMF) |

Modifications at the Benzene Ring: Amination and Substituent Introduction

The introduction of the amino group at the 4-position of the benzamide core is a crucial step. A common strategy involves the reduction of a nitro group, which can be introduced onto the aromatic ring via electrophilic nitration. youtube.comresearchgate.net The reduction of the nitro group to an amine can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder in the presence of an acid. youtube.comresearchgate.netresearchgate.net The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups in the molecule. youtube.com

Direct amination of the benzene ring is generally not a feasible one-step reaction. youtube.com Therefore, the introduction of the amino group is almost always accomplished through the reduction of a precursor functional group. Other substituents can be introduced on the benzene ring using a variety of standard aromatic substitution reactions to generate a library of analogs. For instance, halogenation can be achieved using N-halosuccinimides or other halogenating agents.

Incorporation of the Piperidine Moiety

The piperidine ring is a key structural feature of the target compound. Its incorporation can be achieved through various synthetic strategies, including the formation of the ring itself or by coupling a pre-existing piperidine ring to the aromatic core.

Ring Formation Strategies for Piperidine

The synthesis of the piperidine ring can be accomplished through several methods. One of the most common approaches is the hydrogenation of pyridine (B92270) or its derivatives. researchgate.netnih.gov This can be achieved using heterogeneous catalysts like rhodium on carbon (Rh/C) or Raney nickel under hydrogen pressure. nih.govorganic-chemistry.org Organocatalytic methods for pyridine hydrogenation have also been developed. nih.gov

Other strategies for constructing the piperidine ring include intramolecular cyclization reactions. nih.gov For example, intramolecular reductive amination of δ-amino aldehydes or ketones can lead to the formation of the piperidine ring. The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an aza-diene and a dienophile, provides another powerful tool for constructing substituted piperidines. dtic.mil

Table 2: Selected Methods for Piperidine Ring Synthesis

| Method | Description |

| Pyridine Hydrogenation | Reduction of a pyridine ring using catalytic hydrogenation. researchgate.netnih.govorganic-chemistry.org |

| Intramolecular Reductive Amination | Cyclization of a linear precursor containing an amine and a carbonyl group. nih.gov |

| Aza-Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered nitrogen-containing ring. dtic.mil |

| Intramolecular 6-endo-dig Cyclization | Acid-mediated cyclization of alkynes bearing an amino group. nih.gov |

Direct Coupling and Alkylation Approaches

When a pre-formed piperidine ring is used, it can be attached to the benzamide core through nucleophilic aromatic substitution (SNAr) reactions. This typically involves reacting piperidine with an activated aromatic ring, such as one bearing a leaving group (e.g., a halogen) at the 2-position and an electron-withdrawing group (e.g., a nitro group) to facilitate the substitution. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful methods for forming the C-N bond between an aromatic halide and an amine. This approach offers a broad substrate scope and good functional group tolerance. acs.org Reductive amination of a suitable ketone precursor with piperidine can also be employed to form the desired C-N bond. nih.gov

Advanced Synthetic Methodologies

Advanced synthetic methodologies are crucial for the efficient and environmentally conscious production of pharmacologically relevant compounds like this compound. These methods often lead to higher yields, shorter reaction times, and reduced waste.

Microwave-assisted organic synthesis has become a valuable tool in medicinal chemistry for accelerating reaction rates. arkat-usa.org This technique utilizes microwave energy to heat reactions directly and efficiently, often resulting in dramatically reduced reaction times, from days to mere minutes, and improved product yields. arkat-usa.orgnih.gov

For the synthesis of benzamide derivatives and related heterocyclic structures, microwave irradiation has been successfully applied. For instance, the synthesis of quinoline (B57606) thiosemicarbazones incorporating a piperidine moiety was achieved in excellent yields through microwave-assisted condensation. nih.gov Similarly, a three-step synthesis of 4-(pyrazol-1-yl)carboxanilides saw a significant reduction in processing time from approximately two days to a few minutes with enhanced yields when using controlled microwave heating. nih.gov This method is also beneficial for synthesizing non-natural amino acid building blocks, which can then be incorporated into larger molecules using microwave-assisted peptide synthesis. biotage.com The key advantages of this technology include immediate and uniform heating, which allows for precise temperature control and better reaction reproducibility. arkat-usa.org

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. chemmethod.com In amide synthesis, a key area of research for the pharmaceutical industry, green approaches are highly sought after to replace traditional methods that often use reagents with poor atom economy. walisongo.ac.id

One prominent green strategy for benzamide synthesis is the direct amidation of carboxylic acids with amines. Boric acid has been identified as an effective and environmentally benign catalyst for this transformation. sciepub.comsemanticscholar.org This method often generates water as the sole byproduct, aligning with green chemistry principles. walisongo.ac.id The use of boric acid as a catalyst can be performed under solvent-free conditions, further enhancing its green credentials by adhering to multiple principles of green chemistry, such as waste reduction and the elimination of auxiliary substances. semanticscholar.org

Enzymatic methods also present a sustainable pathway for amide bond formation. For example, Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst for the direct synthesis of amides from carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach is efficient, avoids the need for additives, and yields pure products with excellent conversions, making it a viable and industrially reliable green process. nih.gov

Stereoselective Synthesis Considerations

While this compound is achiral, the synthesis of its analogues, particularly those with substituted piperidine rings, often requires control over stereochemistry. The piperidine motif is a key structure in many biologically active compounds, and its stereoselective synthesis is of significant interest. nih.govajchem-a.com

Various methods have been developed for the stereoselective synthesis of substituted piperidines. These include:

Hydrogenation/Reduction: The hydrogenation of substituted pyridine precursors is a common method to obtain piperidines. Modern approaches focus on achieving stereoselectivity through the use of chiral catalysts or by combining hydrogenation with functionalization in one-pot processes. nih.gov

Catalytic Cyclization: Palladium-catalyzed reactions, such as the 1,3-chirality transition reaction, have been used for the general preparation of 2- and 2,6-substituted piperidines with high stereoselectivity. ajchem-a.com Gold-catalyzed cyclization of N-homopropargyl amides offers another flexible and diastereoselective route to piperidines. nih.gov

Radical Cyclization: Intramolecular cyclization of β-lactams with an alkene residue can proceed via a 6-endo pathway to form piperidine rings, a process that can be controlled stereoselectively. mdpi.com

These methods allow for the creation of specific isomers, which is crucial as the biological activity of chiral molecules is often dependent on their three-dimensional structure.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For this compound analogues, derivatization focuses on modifying the piperidine ring and the benzene amide core to understand how structural changes affect biological activity.

The piperidine ring is a common target for modification in SAR studies. Its substitution pattern can significantly influence a compound's affinity for its biological target and its pharmacokinetic properties. nih.gov In the development of inhibitors for the influenza virus, for example, the piperidinyl core was a key subunit for SAR exploration. nih.gov Studies have shown that even the replacement of a piperidine ring with a structurally similar piperazine (B1678402) ring can dramatically alter receptor binding affinities. nih.gov The nitrogen on the piperidine ring can also be readily derivatized, allowing for the rapid synthesis of diverse analogues. nih.gov

Table 1: General Effects of Piperidine Ring Modifications on Biological Activity

| Position of Substitution | Type of Substituent | Potential Impact on Activity | Example from Literature |

| General | Replacement with Piperazine | Can drastically alter receptor selectivity and affinity. | A switch from piperazine to piperidine was a key element for dual H3/σ1 receptor activity. nih.gov |

| General | Phenyl or Cyclohexyl | Can explore hydrophobic interactions and steric limits of the binding pocket. | Phenyl and cyclohexyl rings were used as replacements for the piperidinyl ring in SAR studies of influenza inhibitors. nih.gov |

| Nitrogen Atom | Various Alkyl/Aryl Groups | Allows for broad derivatization to probe the binding site. | The free nitrogen on a synthesized piperidine core is noted as being readily available for derivatization. nih.gov |

Modifying the substituents on the benzene amide portion of the molecule provides another avenue to explore SAR. The nature and position of these substituents can influence the molecule's electronic properties, conformation, and ability to interact with its target. nih.govlibretexts.org

Activating groups, which donate electron density, generally speed up reactions with electrophiles, while deactivating groups, which withdraw electron density, slow them down. libretexts.org The position of the substituent is also critical. For instance, in a study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an ortho-methoxy substituent hindered the amide from being coplanar with the benzene ring due to steric effects. nih.gov In another example, adding substituents to the benzene core of certain molecules led to improved potencies, demonstrating that this is a viable strategy for optimization. nih.gov However, in some cases, adding groups like methoxy (B1213986) or fluorobenzyloxy can lead to a dramatic drop in potency. nih.gov

Table 2: Influence of Benzene Ring Substituents on Molecular Properties and Activity

| Position of Substitution | Type of Substituent | Electronic Effect | Potential Impact on Activity |

| Ortho (2-position) | Methoxy | Electron-donating | Can cause steric hindrance, preventing coplanarity of the amide and benzene ring. nih.gov |

| Meta (3-position) | Halogen, Alkyl | Electron-withdrawing/donating | Can influence the electronics and sterics of adjacent groups, weakening hydrogen bonds. nih.gov |

| Para (4-position) | Amino (in parent compound) | Strong electron-donating | Often crucial for activity; modifications may not be tolerated. |

| General | Electron-withdrawing groups | Withdraws electron density | Can increase the activation energy for reactions and alter binding affinity. libretexts.org |

| General | Electron-donating groups | Donates electron density | Can decrease activation energy and stabilize intermediates, potentially improving binding. libretexts.org |

Amide Linker Variations

The amide bond is a cornerstone in medicinal chemistry, offering a stable linkage that can be readily synthesized and modified. In the context of this compound analogues, variations in the amide linker region are a key strategy for modulating physicochemical properties, target engagement, and pharmacokinetic profiles. Research into related chemical series demonstrates that even subtle changes to the amide linker can significantly impact biological activity. These modifications can include alterations in size, rigidity, and hydrogen bonding capacity.

Systematic variations of the amide linker have been explored in structurally related compounds to probe the structure-activity relationships (SAR). For instance, in a series of biaryl pyrazole (B372694) carboxamides, the aminopiperidine region, which is analogous to the core of this compound, was the subject of extensive modification. nih.gov The primary goal of these modifications was to investigate the proximity and steric requirements of the active site. nih.gov

One common approach to varying the amide linker is the substitution of different chemical groups on the amide nitrogen. This can influence the molecule's conformation and its ability to form hydrogen bonds with the biological target. Studies on related arylamide derivatives have shown that the introduction of various substituents on the amide nitrogen can lead to potent compounds. nih.gov For example, the synthesis of N-benzylarylamide derivatives has been reported as a strategy to enhance biological activity. nih.gov

Another strategy involves altering the length and branching of the substituent attached to the amide. In the investigation of cannabinoid receptor antagonists, analogues with varying alkyl hydrazine, amine, and hydroxyalkylamine substituents on the amide moiety were synthesized. nih.gov Generally, an increase in the length and bulk of the substituent was associated with improved receptor affinity and efficacy, up to a certain point where further increases were no longer beneficial. nih.gov

The synthesis of these amide linker variations typically involves standard amide coupling reactions. A common method is the reaction of a carboxylic acid derivative with an appropriate amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base like 4-Dimethylaminopyridine (DMAP). nih.gov Alternatively, the reaction of an acid chloride with an amine can also be employed to form the desired amide bond. nih.gov

The following table details examples of amide linker variations in compounds structurally related to this compound, showcasing different synthetic strategies and the resulting derivatives.

| Parent Compound Class | Amide Linker Variation | Synthetic Approach | Key Findings | Reference |

| Arylamide Derivatives | N-substituted acetamides | Coupling of a carboxylic acid with a substituted amine. | Introduction of bulky and functionalized groups on the amide nitrogen can lead to potent biological activity. | nih.gov |

| Biaryl Pyrazole Carboxamides | Alkyl hydrazines, amines, hydroxyalkylamines | Substitution of the aminopiperidinyl moiety with various alkyl hydrazines and amines. | Increasing the length and bulk of the substituent generally increased receptor affinity and efficacy. | nih.gov |

| Biaryl Amide Derivatives | Propanoylamino group | Reduction of a nitro group followed by reaction with propanoyl chloride. | The addition of a propanoylamino group was a key step in the synthesis of biologically active compounds. | nih.gov |

It is important to note that while these examples are from related series of compounds, the principles of amide linker variation are broadly applicable in medicinal chemistry and can be extrapolated to the design of novel this compound analogues.

Molecular Design, Structure Activity Relationship Sar , and Structure Property Relationship Spr Studies

Design Rationale for 4-Amino-2-(piperidin-1-yl)benzamide

The design of this compound is rooted in the established pharmacological importance of both the aminobenzamide and piperidine (B6355638) moieties. The benzamide (B126) framework is a common feature in a variety of biologically active molecules. The substitution pattern, with an amino group at the 4-position and a piperidine ring at the 2-position, is a strategic design choice. The 4-amino group can act as a crucial hydrogen bond donor and can be a key pharmacophoric element for interaction with biological targets. The ortho-piperidine substituent introduces a bulky, lipophilic group that can influence the compound's conformation and provide additional binding interactions.

The piperidine ring itself is a prevalent scaffold in medicinal chemistry, known to be a versatile building block in the synthesis of drugs targeting the central nervous system and other therapeutic areas. nih.gov Its inclusion in the 2-position of the benzamide ring can lead to compounds with specific conformational preferences, which can be critical for selective receptor binding. nih.gov The rationale, therefore, involves combining these two well-regarded pharmacophoric fragments to create a novel chemical entity with the potential for unique biological activity. The design is often guided by bioisosterism and the goal of optimizing pharmacokinetic parameters. wikipedia.org

Systematic Derivatization for SAR Exploration

To understand how the structure of this compound relates to its biological activity, systematic derivatization is a key strategy. This involves making a series of related compounds where specific parts of the molecule are changed one at a time. This allows researchers to map out the structure-activity relationship (SAR).

For instance, in a series of N-(piperidin-4-yl)benzamide derivatives designed as potential antitumor agents, modifications were made to the benzamide portion and the piperidine nitrogen. researchgate.net This systematic approach helps to identify which parts of the molecule are essential for its biological function.

The nature and position of substituents on both the benzamide and piperidine rings can dramatically alter the biological activity of the molecule.

Benzamide Ring Substituents: The introduction of an amino group at the ortho position of a benzophenone (B1666685) ring, a related structure, has been shown to be crucial for increased growth inhibition in cancer cell lines. nih.govncku.edu.tw In studies of other benzamide derivatives, the presence of specific substituents can enhance potency. For example, in a series of N-(piperidin-4-yl)benzamide derivatives, a compound with a specific substitution pattern showed potent activity against HepG2 cells with an IC50 value of 0.25 μM. researchgate.net

Piperidine Ring Substituents: The piperidine moiety is a key structural element for the affinity of some compounds to multiple receptors, such as the histamine (B1213489) H3 and sigma-1 receptors. nih.gov Replacing a piperazine (B1678402) ring with a piperidine ring can significantly affect receptor affinity. nih.gov In a study of antiprion agents, the substitution on the benzamide scaffold was varied, including 2-(1-pyrrolidinyl)- or 2-(1-piperidyl)acetylamino groups, to evaluate the impact on activity. nih.gov

The following table, based on data from related N-(piperidin-4-yl)benzamide derivatives, illustrates the impact of substituents on antitumor activity. researchgate.net

| Compound | R1 | R2 | R3 | IC50 (μM) against HepG2 |

| Derivative A | H | H | H | >100 |

| Derivative B | Cl | H | H | 15.6 |

| Derivative C | OCH3 | H | H | 5.8 |

| Derivative D | H | H | NO2 | 0.25 |

This table is representative and compiled from data on analogous compounds to illustrate SAR principles.

The three-dimensional shape, or conformation, of this compound is critical for its interaction with biological targets. Conformational analysis helps to understand the molecule's preferred shapes and to hypothesize which of these is the "bioactive conformation"—the shape it adopts when it binds to its target.

For benzamides, the orientation of the amide group relative to the phenyl ring is a key conformational feature. Studies on ortho-substituted benzamides have shown that intramolecular hydrogen bonds can form, creating a pseudo-ring structure that influences the molecule's conformation in solution. nih.gov For example, an intramolecular hydrogen bond between the amide N-H and an ortho-methoxy group can stabilize a specific conformation. nih.gov In this compound, a similar intramolecular hydrogen bond could potentially form between the 4-amino group and the piperidine nitrogen.

Furthermore, the piperidine ring itself has a flexible chair conformation, and the orientation of its substituents can be either axial or equatorial. The bioactive conformation of piperidine derivatives has been elucidated in some cases by creating more rigid analogs to lock the molecule into a specific shape. nih.govnih.gov This approach has revealed that for some targets, a specific stereochemistry (e.g., (S,S) isomer) and a constrained conformation are required for maximal activity. nih.gov

Rational Design Principles: Ligand Efficiency and Lipophilic Efficiency

In modern drug design, it's not enough for a compound to be potent; it must also have good drug-like properties. Two key metrics used to assess this are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). sciforschenonline.org

Ligand Efficiency (LE): This metric relates the potency of a compound to its size (number of heavy atoms). A higher LE indicates that the molecule is making more efficient use of its atoms to bind to the target. sciforschenonline.org

Lipophilic Efficiency (LLE): This metric connects potency to lipophilicity (LogP or LogD). A higher LLE is generally desirable, as it suggests that the compound's potency is not solely due to high lipophilicity, which can lead to poor solubility, non-specific binding, and toxicity. wikipedia.orgsciforschenonline.org An ideal LLE for an optimized drug candidate is often considered to be between 5 and 7 or greater. nih.gov

In the optimization of a furano-pyrimidine Aurora kinase inhibitor, researchers focused on improving both LE and LLE by introducing solubilizing functional groups. This led to a compound with improved in vitro potency and better physicochemical properties, resulting in an active agent in vivo. nih.gov

The table below shows hypothetical LE and LLE values for derivatives of this compound, illustrating how these metrics could guide optimization.

| Compound | pIC50 | LogP | Heavy Atoms | LE | LLE |

| Analog 1 | 6.0 | 3.5 | 22 | 0.27 | 2.5 |

| Analog 2 | 7.2 | 3.2 | 25 | 0.29 | 4.0 |

| Analog 3 | 7.8 | 2.9 | 28 | 0.28 | 4.9 |

This table is for illustrative purposes to demonstrate the application of LE and LLE principles.

Physicochemical Property Modulation for Research Tool Development

For a compound to be a useful research tool, particularly for in vitro assays, it must have suitable physicochemical properties, with solubility being one of the most critical. Poorly soluble compounds can lead to unreliable assay results.

The structure of this compound can be modified to improve its solubility. Common strategies include:

Introduction of Polar Functional Groups: Adding polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can increase a compound's affinity for aqueous solutions. For example, the synthesis of para-aminobenzohydrazide derivatives showed that the presence of a carboxylic acid group on a phenol (B47542) ring significantly increased potency, likely through enhanced interactions in the active site. nih.gov

Formation of Salts: The basic amino groups in this compound can be used to form salts with various acids, which are often more water-soluble than the free base.

Solid Dispersion Techniques: For poorly soluble drugs, forming a solid dispersion with a water-soluble carrier like polyethylene (B3416737) glycol (PEG) or Poloxamer can enhance the dissolution rate. researchgate.net

Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy, differential scanning calorimetry (DSC), and X-ray diffraction (XRD) are used to study the physicochemical properties of these modified compounds. researchgate.net

Stereochemical Influences on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For this compound, there are several potential sources of stereoisomerism that could influence its interaction with a biological target.

If the piperidine ring is substituted, it can contain chiral centers. The synthesis of chiral piperidine derivatives is an active area of research, with various strategies employed to control the relative and absolute stereochemistry. researchgate.net In many cases, one enantiomer or diastereomer of a chiral drug is significantly more active than the others. For example, in a series of monoamine transporter ligands, the (S,S) isomer of a 3,6-disubstituted piperidine derivative exhibited the highest activity. nih.gov

Even without a chiral center on the piperidine ring, the molecule could exhibit atropisomerism due to restricted rotation around the bond connecting the piperidine nitrogen to the benzamide ring. This restricted rotation, caused by the bulky ortho-substituents, could lead to stable, non-interconvertible rotational isomers (atropisomers) that may have different biological activities.

The study of stereochemically defined analogs is therefore crucial for understanding the precise molecular recognition requirements of the biological target and for developing more selective and potent therapeutic agents.

Mechanistic Investigations and Molecular Target Identification

Exploration of Potential Protein and Enzyme Targets

Investigations into the biological activity of 4-Amino-2-(piperidin-1-yl)benzamide and structurally related compounds have pointed towards several potential protein and enzyme targets. The following subsections detail the available research findings concerning its interaction with these targets.

Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. The benzamide (B126) functional group is a known zinc-binding group in many HDAC inhibitors. Research into novel HDAC inhibitors has explored derivatives of N-(2-aminophenyl)-benzamide.

One such study focused on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a molecule derived from the structure of CI-994, which shares the core N-(2-aminophenyl)benzamide structure. This derivative demonstrated a class I selective enzyme inhibitory pattern with specific IC50 values against different HDAC isoforms. frontiersin.orgnih.gov

| Enzyme | IC50 (nM) for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide |

|---|---|

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

The inhibitory mechanism of benzamides against Class I HDACs involves the primary amine nitrogen and amide oxygen bi-coordinating with the zinc ion in the active site. mdpi.com While this provides a basis for understanding how a compound like this compound might interact with HDACs, direct inhibitory data for this specific molecule is not available in the reviewed literature.

Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that regulate cellular processes like proliferation and survival. While various inhibitors targeting EGFR have been developed, including those with pyrimidine scaffolds, there is no direct scientific literature available that investigates or establishes an inhibitory mechanism of this compound specifically against EGFR.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is critical for the synthesis of nucleotides and amino acids. The development of DHFR inhibitors is a key strategy in cancer and antimicrobial therapies.

Research has shown that both piperidine (B6355638) and benzamide moieties can be found in compounds designed as DHFR inhibitors. For instance, studies on benzamide trimethoprim derivatives have been conducted to explore their potential as human DHFR inhibitors. mdpi.com Similarly, novel piperidine-based thiosemicarbazones have been synthesized and evaluated for their inhibitory activity against DHFR. nih.gov However, these studies focus on different chemical scaffolds. There is currently no direct evidence from the reviewed scientific literature to suggest that this compound acts as an inhibitor of dihydrofolate reductase.

Protein Kinase B (Akt/PKB)

Protein Kinase B (Akt/PKB) is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. The dysregulation of the Akt signaling pathway is implicated in various diseases, including cancer.

A study focused on the discovery of selective inhibitors of Akt identified a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors. acs.orgresearchgate.netkent.ac.uk These compounds are structurally related to this compound through the shared 4-aminopiperidine carboxamide core. The research demonstrated that these related compounds act as ATP-competitive inhibitors of Akt. acs.orgresearchgate.net While this suggests that the 4-aminopiperidine carboxamide scaffold can be a basis for Akt inhibition, specific mechanistic studies on this compound itself were not found in the reviewed literature.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications.

Research has identified benzamide-4-sulfonamides as effective inhibitors of several human carbonic anhydrase isoforms. nih.gov These compounds, however, differ from this compound as they contain a sulfonamide group, which is a key zinc-binding feature for this class of inhibitors. While the benzamide moiety is present, the specific inhibitory mechanism described for these sulfonamides may not be directly applicable to this compound.

Hepatitis C Virus (HCV) Assembly Components

The assembly of the Hepatitis C virus (HCV) is a complex process involving viral and host factors, making it an attractive target for antiviral therapies. A significant breakthrough in this area was the discovery of a 4-aminopiperidine (4AP) scaffold that targets the assembly stages of the HCV life cycle. nih.govnih.gov

A high-throughput phenotypic screen identified a 4-aminopiperidine derivative as a potent inhibitor of HCV proliferation. nih.gov Further investigation revealed that this chemotype does not inhibit viral replication but rather the assembly and release of infectious HCV particles. nih.govnih.gov

| Assay | EC50 of 4-aminopiperidine screening hit (Compound 1) |

|---|---|

| HCVcc system | 2.03 μM |

| HCVpp, HCVsc, replicon assays | >50 μM |

The this compound compound falls within this 4-aminopiperidine class, suggesting a potential mechanism of action against HCV assembly. The identified 4AP derivatives were shown to act synergistically with other approved anti-HCV drugs. nih.govnih.gov This line of research provides the most direct, albeit for a broader class of compounds, mechanistic insight into the potential antiviral activity of this compound.

HIV-1 Reverse Transcriptase (RT)

HIV-1 Reverse Transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus youtube.com. While the core structure of this compound features moieties present in various enzyme inhibitors, a direct investigation of this specific compound as an HIV-1 RT inhibitor is not prominent in current literature. However, the broader class of molecules containing piperidine-linked structures has been explored for this target. For instance, analysis of the binding motifs of known non-nucleoside reverse transcriptase inhibitors (NNRTIs) led to the discovery of novel piperidine-linked aminopyrimidine derivatives with significant activity against wild-type and drug-resistant HIV-1 strains researchgate.net. This suggests that the piperidine scaffold can be a valuable component in the design of HIV-1 RT inhibitors researchgate.net.

Fatty Acid Binding Protein 4 (FABP4)

Fatty Acid Binding Protein 4 (FABP4), also known as A-FABP, is predominantly expressed in adipocytes and macrophages and is a key player in metabolic and inflammatory pathways nih.govtocris.com. It is involved in the intracellular transport of fatty acids and is linked to insulin resistance and atherosclerosis nih.govtocris.com. Although FABP4 is a significant therapeutic target for metabolic diseases, specific studies detailing the inhibitory activity of this compound against FABP4 are not extensively documented. The development of FABP4 inhibitors is an active area of research, with compounds like BMS-309403 showing high affinity and selectivity, thereby validating the potential of small molecules to modulate this protein's function medchemexpress.com.

Acetylcholinesterase (AChE)

The benzamide scaffold is a recognized feature in the design of acetylcholinesterase (AChE) inhibitors, which are a primary therapeutic strategy for Alzheimer's disease nih.gov. A recent study synthesized and evaluated a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives for their anti-AChE activity. Within this series, a derivative featuring a fluorine atom at the ortho position of the benzamide ring demonstrated particularly potent inhibition of AChE nih.gov. This compound exhibited significantly greater activity than the reference drug, donepezil nih.gov. Molecular docking studies suggest that the potent inhibitory activity is due to key interactions within the enzyme's active site nih.gov.

| Compound | Target | IC₅₀ Value |

|---|---|---|

| ortho-Fluoro substituted N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | Acetylcholinesterase (AChE) | 13 ± 2.1 nM nih.gov |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 0.6 ± 0.05 µM nih.gov |

5-HT₄ Receptor Agonism

The 4-aminobenzamide structure containing a piperidine ring is a well-established scaffold for developing selective 5-HT₄ receptor agonists nih.govnih.govresearchgate.net. These agonists are known to enhance gastrointestinal motility and are investigated for treating related disorders nih.gov. For example, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, which are structurally related to the compound of interest, were synthesized and found to have a high affinity for the 5-HT₄ receptor, acting as selective agonists nih.gov. Another study on a novel series of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides also demonstrated potent 5-HT₄ agonistic activities nih.gov. Prucalopride, a selective 5-HT₄ partial agonist, has shown pro-cognitive and antidepressant-like profiles in animal models, highlighting the therapeutic potential of targeting this receptor bham.ac.uk.

Characterization of Binding Modes and Affinities

Understanding how a ligand interacts with its protein target is fundamental to drug design and optimization. This involves profiling specific molecular interactions and determining the nature of the binding site.

Ligand-Protein Interaction Profiling

Molecular docking studies have provided insights into the binding of benzamide derivatives to their targets. For the potent N-(2-(piperidine-1-yl)ethyl)benzamide derivative that inhibits AChE, a significant hydrogen bond was identified between the carbonyl group of the benzamide moiety and the amino acid residue Tyrosine 121 within the active site of the enzyme nih.gov. This interaction is crucial for anchoring the ligand in the correct orientation for effective inhibition nih.gov. Such detailed interaction profiling allows for the rational design of new analogs with improved affinity and selectivity.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

Ligands can bind to a protein at two principal types of sites: orthosteric and allosteric nih.gov.

Orthosteric binding occurs at the primary, endogenous ligand-binding site. Orthosteric ligands, which can be agonists or antagonists, directly compete with the natural substrate or ligand of the protein nih.gov.

Allosteric modulation involves binding at a site that is topographically distinct from the orthosteric site nih.gov. Allosteric modulators can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the affinity or efficacy of the endogenous ligand without directly competing with it nih.gov. This can offer advantages in terms of selectivity and a more fine-tuned physiological response nih.gov.

In the context of the targets discussed:

The inhibition of Acetylcholinesterase by the benzamide derivative is an example of orthosteric binding. The ligand occupies the active site where acetylcholine would normally bind, thus preventing its hydrolysis nih.gov.

The activity of 5-HT₄ receptor agonists is also characteristic of orthosteric binding. These compounds mimic the endogenous ligand, serotonin (B10506), binding to its recognition site on the receptor to elicit a functional response nih.govnih.gov.

There is no evidence from the provided search results to suggest that this compound or its close derivatives act as allosteric modulators for the specified targets. Their mechanisms of action are consistent with binding at the orthosteric sites.

Modulation of Signal Transduction Pathways

While direct studies on this compound are limited, research on structurally related benzamide and piperidine-containing compounds has revealed significant modulation of key signal transduction pathways implicated in cancer and other diseases.

Notably, derivatives of 4-(2-pyrimidinylamino)benzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.govnih.gov The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers. affbiotech.comfrontiersin.org These benzamide compounds have been shown to inhibit the Hh pathway by targeting the Smoothened (Smo) receptor, a key component of the signaling cascade. nih.gov Inhibition of Smo prevents the activation of downstream Gli transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival. affbiotech.com

Furthermore, compounds featuring a 4-aminopiperidine core, similar to that in this compound, have been developed as inhibitors of Protein Kinase B (Akt). acs.orgkent.ac.ukresearchgate.net The Akt signaling pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature of many human cancers. acs.orgnih.gov These inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of Akt and preventing its phosphorylation and activation, thereby blocking downstream signaling. acs.orgresearchgate.net

| Compound Class | Target Pathway | Mechanism of Action | Key Molecular Target | Reference |

|---|---|---|---|---|

| 4-(2-pyrimidinylamino)benzamide derivatives | Hedgehog (Hh) Signaling | Inhibition of the Hh signaling cascade, leading to suppression of Gli-mediated transcription. | Smoothened (Smo) Receptor | nih.govnih.govnih.gov |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) Signaling | ATP-competitive inhibition of Akt, preventing its activation and downstream signaling. | Akt (Protein Kinase B) | acs.orgkent.ac.ukresearchgate.net |

Cellular Pathway Perturbation Studies in Research Models

The modulation of signaling pathways by compounds related to this compound leads to significant perturbations of cellular processes, which have been extensively studied in various research models, particularly in the context of oncology.

In cancer cell lines with an overactive Hedgehog pathway, treatment with 4-(2-pyrimidinylamino)benzamide inhibitors leads to a decrease in the expression of Gli target genes, resulting in reduced cell proliferation and induction of apoptosis. nih.govnih.gov Similarly, in tumor models where the Akt pathway is aberrantly activated, piperidine-containing Akt inhibitors have been shown to suppress cell growth and survival. acs.org These studies demonstrate that by targeting these specific pathways, these compounds can effectively perturb the cellular machinery that drives cancer progression.

Beyond cancer, other cellular perturbations have been observed. For instance, certain sulfonamide derivatives incorporating a piperidine moiety have been shown to disrupt the integrity of bacterial cell membranes. mdpi.com This leads to increased permeability and leakage of intracellular contents, ultimately causing bacterial cell death. mdpi.com In the context of viral infections, a 4-aminopiperidine scaffold has been found to inhibit the assembly and release of infectious Hepatitis C virus (HCV) particles, indicating a perturbation of the viral life cycle within the host cell. nih.gov

| Compound Class/Scaffold | Research Model | Observed Cellular Perturbation | Consequence | Reference |

|---|---|---|---|---|

| 4-(2-pyrimidinylamino)benzamide derivatives | Cancer cell lines (Hh-dependent) | Inhibition of Hedgehog signaling | Reduced cell proliferation, induction of apoptosis | nih.govnih.gov |

| 4-aminopiperidine-containing compounds | Cancer cell lines (Akt-dependent) | Inhibition of Akt signaling | Suppression of cell growth and survival | acs.org |

| Sulfonamide derivatives with a piperidine moiety | Bacteria (e.g., Xanthomonas oryzae) | Disruption of cell membrane integrity | Bacterial cell death | mdpi.com |

| 4-aminopiperidine scaffold | Hepatitis C Virus (HCV) infected cells | Inhibition of viral assembly and release | Reduced production of infectious viral particles | nih.gov |

Investigation of Antiviral Mechanisms (e.g., filovirus entry inhibition)

A significant area of investigation for compounds structurally related to this compound is their potential as antiviral agents. The research has uncovered several mechanisms by which these compounds can interfere with the viral life cycle.

A notable finding is the identification of 4-(aminomethyl)benzamides as potent inhibitors of filovirus entry, including Ebola and Marburg viruses. nih.gov These compounds are thought to block the entry of the virus into host cells, a critical first step in establishing an infection. nih.gov While the precise molecular target for these filovirus entry inhibitors is still under investigation, they represent a promising strategy for the development of broad-spectrum anti-filoviral therapeutics.

In addition to filoviruses, compounds with a 4-aminopiperidine scaffold have been identified as entry inhibitors of influenza A virus. nih.gov The mechanism of action for these compounds involves interference with the hemagglutinin (HA)-mediated membrane fusion process, which is essential for the release of the viral genome into the host cell cytoplasm. nih.gov

Other related benzamide derivatives have been shown to target different stages of the viral life cycle. For example, certain 4-[(quinolin-4-yl)amino]benzamide derivatives have demonstrated anti-influenza activity by targeting the viral RNA polymerase complex, which is crucial for the replication and transcription of the viral genome. mdpi.com Furthermore, piperidine-linked aminopyrimidines have been developed as inhibitors of the HIV-1 reverse transcriptase, an enzyme essential for the conversion of the viral RNA genome into DNA. researchgate.net

| Compound Class/Scaffold | Virus Target | Antiviral Mechanism | Reference |

|---|---|---|---|

| 4-(aminomethyl)benzamides | Filoviruses (Ebola, Marburg) | Inhibition of viral entry | nih.gov |

| 4-aminopiperidine scaffold | Influenza A Virus | Inhibition of HA-mediated membrane fusion | nih.gov |

| 4-[(quinolin-4-yl)amino]benzamide derivatives | Influenza A Virus | Inhibition of viral RNA polymerase | mdpi.com |

| Piperidine-linked aminopyrimidines | HIV-1 | Inhibition of reverse transcriptase | researchgate.net |

Preclinical Pharmacological Profiling: in Vitro and Non Human in Vivo Models

In Vitro Biological Activity Assays

No specific data is available in the searched literature regarding the use of 4-Amino-2-(piperidin-1-yl)benzamide in cell-based assays to determine its target engagement or its effects on specific cellular pathways.

Information regarding the biochemical profile of this compound, including its enzyme inhibition or receptor binding affinities, is not detailed in the available scientific resources.

While related piperidine (B6355638) and benzamide (B126) compounds have been investigated for their anti-proliferative effects, there is no specific data available for this compound against cancer cell lines such as MCF-7, MDA-MB-231, K562, or A549.

The potential antiviral activity of this compound has not been reported in the context of cell culture models according to the reviewed literature.

There is no available research data on the anticholinesterase activity of this compound. Studies on other N-substituted benzamide derivatives have shown activity, but these are structurally distinct from the specified compound. nih.gov

Computational Chemistry Approaches in Research and Development

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein. This technique is fundamental in structure-based drug design to elucidate the key interactions driving ligand binding and affinity. In the context of compounds structurally related to 4-Amino-2-(piperidin-1-yl)benzamide, molecular docking has been utilized to explore their binding modes with various biological targets.

| Target Class | Interacting Residues (Example) | Interaction Type | Significance |

| Kinases | Asp, Glu, Phe | Hydrogen Bonding, Pi-Pi Stacking | Inhibition of signaling pathways |

| Proteases | Cys, His, Asp | Covalent/Non-covalent, Hydrogen Bonding | Blocking of viral replication or other pathological processes |

| G-Protein Coupled Receptors (GPCRs) | Asp, Tyr, Ser | Ionic, Hydrogen Bonding, Hydrophobic | Modulation of cellular signaling |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the complex over time. This method is crucial for assessing the conformational flexibility of the ligand and the stability of the ligand-target complex.

For derivatives of benzamide (B126) and piperidine (B6355638), MD simulations have been employed to validate the binding poses obtained from molecular docking and to assess the stability of the interactions. tandfonline.comresearchgate.nettandfonline.com These simulations can reveal whether the key hydrogen bonds and hydrophobic contacts are maintained over the simulation trajectory, providing a more realistic view of the binding event. The root-mean-square deviation (RMSD) of the protein and ligand is often calculated to evaluate the stability of the complex, with lower and stable RMSD values indicating a stable binding mode. tandfonline.com Furthermore, MD simulations can shed light on the role of water molecules in the binding site and help to refine the understanding of the binding thermodynamics. rsc.org

| Simulation Parameter | Metric | Implication for Binding |

| Complex Stability | Root-Mean-Square Deviation (RMSD) | Low and stable values suggest a stable complex |

| Residue Flexibility | Root-Mean-Square Fluctuation (RMSF) | Highlights flexible regions of the protein upon ligand binding |

| Binding Free Energy | MM/PBSA or MM/GBSA | Estimation of the binding affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

For classes of compounds like biaryl piperidines and 4-amino-2-biarylureas, QSAR models have been developed to guide the optimization of their antagonist activity at specific receptors. These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). By identifying the descriptors that are most correlated with biological activity, QSAR models can provide valuable insights for designing more potent derivatives.

Virtual Screening and Ligand-Based Drug Design (LBDD)

Virtual screening is a computational approach used to search large databases of chemical compounds to identify those that are likely to have a desired biological activity. When the 3D structure of the target is not known, ligand-based drug design (LBDD) methods are particularly useful. LBDD relies on the knowledge of a set of active compounds to build a model, such as a pharmacophore, that represents the key chemical features required for activity.

In the discovery of novel inhibitors, a pharmacophore model can be generated based on the structure of a known active compound, such as a piperidine derivative. This model can then be used to screen virtual libraries of millions of compounds to find new molecules that match the pharmacophoric features. This approach has been successfully used to identify novel scaffolds for various targets, accelerating the hit-to-lead optimization process.

In Silico ADME/Tox Prediction (Computational Assessment of Drug-like Properties)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity (Tox) is a critical part of the drug discovery process. In silico ADME/Tox prediction models are widely used to flag potential liabilities of drug candidates early on, helping to reduce the attrition rate in later stages of development.

For derivatives of benzamide and piperidine, various computational tools can be used to predict their drug-like properties. These predictions can include oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for interactions with key metabolic enzymes like cytochrome P450s. Toxicity predictions can cover a range of endpoints, including mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). While these predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds and guiding their chemical modification to improve their pharmacokinetic and safety profiles.

| Property | Predicted Parameter | Desired Outcome for a Drug Candidate |

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability | High | |

| Distribution | Blood-Brain Barrier Penetration | Varies depending on the target (CNS or peripheral) |

| Plasma Protein Binding | Moderate | |

| Metabolism | CYP450 Inhibition/Induction | Low |

| Excretion | Renal Clearance | Adequate for elimination |

| Toxicity | Ames Mutagenicity | Negative |

| hERG Inhibition | Low risk |

Derivatives and Analogues As Research Probes and Tools

Synthesis and Biological Evaluation of Key Analogues

The synthesis of analogues of 4-Amino-2-(piperidin-1-yl)benzamide often involves multi-step chemical reactions to introduce specific functional groups. A key analogue, for instance, could be 4-Amino-2-(4-methyl-piperidin-1-yl)benzamide. The introduction of a methyl group to the piperidine (B6355638) ring can significantly alter the compound's biological activity and target-binding affinity.

The general synthetic approach for such derivatives often starts from a commercially available precursor like isatoic anhydride (B1165640). mdpi.comnih.gov This is reacted with an appropriate N-nucleophile in a solvent such as dimethylformamide (DMF), either through conventional heating or microwave-assisted methods, to yield 2-aminobenzamide (B116534) derivatives. mdpi.comnih.gov For more complex analogues, multi-step synthesis might be required. For example, starting with various R2-substituted methyl 4-hydroxy benzoate (B1203000) analogs, a series of reactions including nucleophilic substitution and hydrolysis can yield the desired benzoic acid derivatives. nih.gov These can then be coupled with an appropriate amine, such as 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline, in the presence of coupling agents like EDCI and DMAP to produce the final amide derivatives. nih.gov

The biological evaluation of these synthesized analogues is crucial to determine their potential as research probes. This typically involves assessing their activity in various biological assays. For instance, some 2-aminobenzamide derivatives have been screened for their antimicrobial potential against a range of bacterial and fungal strains. mdpi.comnih.gov In one study, a particular derivative demonstrated excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. nih.gov Other studies have focused on the antiproliferative activities of N-(piperidine-4-yl)benzamide derivatives in cancer cell lines, such as HepG2 cells, where some compounds have shown potent activity. rcsb.org The biological activity of these compounds is often linked to their ability to inhibit specific enzymes or cellular processes. For example, some piperidine derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division, making them potential anticancer agents. researchgate.net

The following table summarizes the synthesis and biological evaluation of some representative benzamide (B126) and piperidine derivatives, illustrating the diverse range of activities that can be achieved through structural modifications.

| Compound Class | Synthetic Approach | Biological Activity | Reference |

| 2-Aminobenzamide derivatives | Reaction of isatoic anhydride with N-nucleophiles | Antimicrobial activity against various bacterial and fungal strains | mdpi.comnih.gov |

| N-(piperidine-4-yl)benzamide derivatives | Multi-step synthesis and functional group modification | Potent antitumor activity against HepG2 cells, induction of cell cycle arrest | rcsb.org |

| Biaryl amide derivatives | Coupling of substituted benzoic acids with anilines | Inhibition of hepatitis C virus replication | nih.gov |

| Piperidine derivatives | Various synthetic routes including Mannich condensation | Antioxidant, anticholinesterase, and urease inhibitory activities | ajchem-a.comscielo.br |

Development of Fluorescent or Isotope-Labeled Probes for Target Validation

The development of fluorescent or isotope-labeled probes from lead compounds like this compound is a critical step in modern drug discovery and chemical biology. These probes allow for the direct visualization and quantification of target engagement in biological systems, from single cells to whole organisms.

Fluorescent Probes:

Fluorescent probes are designed by attaching a fluorophore to the core structure of the ligand. The choice of fluorophore is critical and depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The benzamide scaffold itself can be a basis for fluorescent probe development. For example, the rational design of fluorescent probes based on the cross-β-sheet repetition motif has led to small molecules that can selectively recognize the fibrillar form of amyloid proteins, which are hallmarks of neurodegenerative diseases. nih.gov

Isotope-Labeled Probes for PET Imaging:

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes compounds labeled with positron-emitting radioisotopes, such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga). nih.govnih.govnih.gov The development of ¹⁸F-labeled benzamide analogues has been a significant area of research for imaging various biological targets, including sigma-2 receptors in solid tumors and melanin (B1238610) in melanoma. nih.govnih.gov

The radiosynthesis of these probes often involves nucleophilic substitution reactions where a precursor molecule is reacted with the radioisotope. For instance, ¹⁸F can be introduced by displacing a leaving group, such as a mesylate, on the precursor molecule. nih.gov Similarly, ⁶⁸Ga can be chelated to a derivative that has been conjugated with a chelating agent like DOTA. nih.gov

Biodistribution studies in animal models are then conducted to evaluate the probe's uptake in different tissues and its ability to specifically target the intended biological structure. nih.govnih.gov For example, ¹⁸F-labeled benzamide analogues have shown high tumor uptake in mouse models of cancer, making them promising candidates for clinical imaging. nih.gov

The table below provides examples of fluorescent and isotope-labeled probes based on benzamide and related structures.

| Probe Type | Core Structure | Label/Fluorophore | Target/Application | Reference |

| Fluorescent Probe | Amyloid-binding scaffold | Small molecular fluorophore | Selective recognition of amyloid fibrils | nih.gov |

| PET Probe | Benzamide analogue | Fluorine-18 | Imaging of sigma-2 receptors in solid tumors | nih.gov |

| PET Probe | Fluorinated benzamide derivative | Gallium-68 | Imaging of melanoma | nih.gov |

| PET Probe | Exendin-4 analogue | Fluorine-18 | Imaging of GLP-1 in insulinoma | nih.gov |

Application in Chemical Biology: Understanding Biological Processes

Derivatives of this compound serve as powerful tools in chemical biology to dissect and understand intricate biological processes. By systematically modifying the core structure, researchers can create a library of compounds with varying potencies and selectivities, which can then be used to probe the function of specific proteins or pathways.

For instance, the development of a series of N-(piperidine-4-yl)benzamide derivatives and their evaluation for antitumor activity led to the discovery of a compound that induces cell cycle arrest. rcsb.org Further investigation using techniques like Western blotting revealed that this compound modulates the expression of key cell cycle regulatory proteins, including p53, p21, and cyclin B1. rcsb.org This provides a mechanistic understanding of how the compound exerts its anticancer effects and highlights the p53/p21-dependent pathway as a potential therapeutic target in hepatocarcinoma. rcsb.org

Similarly, the synthesis of biaryl amide derivatives and their screening for anti-HCV activity has led to the identification of novel pharmacophores that are effective against hepatitis C virus replication. nih.gov Structure-activity relationship (SAR) studies of these compounds have revealed the importance of specific substituents for their antiviral potency, providing valuable insights for the design of more effective anti-HCV drugs. nih.gov

In the context of neurodegenerative diseases, the design of fluorescent probes that selectively bind to amyloid fibrils allows for the study of amyloid aggregation processes in real-time. nih.gov These probes can be used to screen for inhibitors of amyloid formation and to better understand the molecular mechanisms underlying diseases such as Alzheimer's and Parkinson's. nih.gov

Co-crystallization Studies with Target Proteins

Co-crystallization studies are a cornerstone of structure-based drug design and provide invaluable insights into the molecular interactions between a ligand and its target protein. By determining the three-dimensional structure of a protein-ligand complex at atomic resolution, researchers can visualize the precise binding mode of the inhibitor and identify key interactions that contribute to its affinity and selectivity.

These existing co-crystal structures of related compounds can serve as valuable templates for computational modeling studies of this compound and its analogues. By using molecular docking and other computational techniques, researchers can predict the likely binding modes of these compounds to their target proteins and generate hypotheses that can be tested experimentally. This structure-based approach can guide the rational design of more potent and selective inhibitors.

The principles of co-crystallization involve preparing a highly pure and concentrated solution of both the target protein and the ligand, and then screening a wide range of crystallization conditions to find one that promotes the formation of well-ordered crystals. google.com Once suitable crystals are obtained, they are analyzed using X-ray diffraction to determine the electron density map, from which the atomic coordinates of the protein-ligand complex can be derived. researchgate.net

Emerging Research Areas and Future Directions

Polypharmacology and Multi-Targeting Approaches

The concept of "one drug, multiple targets," or polypharmacology, is a paradigm shift from the traditional "one drug, one target" model. This approach is particularly relevant for multifactorial diseases. The piperidine (B6355638) and benzamide (B126) structures are known to interact with a variety of biological targets, making them ideal candidates for multi-target-directed ligands (MTDLs). researchgate.net

Research into piperidine and benzamide derivatives has revealed their potential to simultaneously modulate multiple receptors. For instance, novel piperidine-amide derivatives have been developed that show high affinity for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors, which is a promising profile for antipsychotic agents. researchgate.netnih.gov Similarly, other studies have focused on creating compounds that target both histamine (B1213489) H3 receptors and cholinesterases, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. nih.gov The strategy often involves merging two or more molecular scaffolds into a single molecule to achieve this dual activity. researchgate.net

Examples of Multi-Targeting Piperidine/Benzamide Derivatives

| Compound Series | Primary Targets | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Piperidine (piperazine)-amide derivatives | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A | Antipsychotics | researchgate.net |

| 4-Oxypiperidine ethers | Histamine H3 Receptor, Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | nih.gov |

| Benzimidazole-based piperidine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | mdpi.com |

| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R), Sigma-2 Receptor (S2R) | Neuropathic Pain | acs.orgnih.gov |

Combination Research Strategies

Investigating the synergistic effects of a compound like "4-Amino-2-(piperidin-1-yl)benzamide" with existing research compounds is another critical research avenue. Combination strategies can enhance therapeutic efficacy, overcome resistance, or reduce the required dosage of individual agents, thereby minimizing potential side effects.

For example, benzamide derivatives have been studied for their potential synergistic interactions with other therapeutic agents. nih.gov In the context of poorly water-soluble compounds, co-administration with absorption enhancers is a common strategy. Piperine, a natural compound, has been used in combination with curcumin (B1669340) in self-nanoemulsifying drug delivery systems (SNEDDS) to improve bioavailability. mdpi.com This suggests that a similar approach could be explored for benzamide and piperidine derivatives to enhance their pharmacokinetic profiles when used in combination with other agents.

Development of Advanced Delivery Systems for Research Compounds

The effectiveness of a bioactive compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Therefore, the development of advanced delivery systems is a key area of research. For piperidine-based compounds, one innovative approach is the creation of bioactive films.

Recent studies have shown the successful preparation of piperidine-based sodium alginate/poly(vinyl alcohol) films. nih.govresearchgate.netnih.gov These films can serve as a drug delivery system, potentially maintaining contact with the target tissue and allowing for the controlled release of the bioactive molecule. nih.govnih.gov Such films have demonstrated antimicrobial properties, indicating their potential for various applications. researchgate.net This technology could be adapted for the delivery of "this compound" to improve its therapeutic application.

Components of a Piperidine-Based Bioactive Film

| Component | Function | Reference |

|---|---|---|

| Piperidine-containing compound (e.g., 3-oxo-3-(piperidin-1-yl) propanenitrile) | Active therapeutic agent | nih.govresearchgate.net |

| Sodium Alginate (SA) | Polymer matrix | nih.govresearchgate.net |

| Poly(vinyl alcohol) (PVA) | Film-forming agent, enhances mechanical properties | nih.govresearchgate.net |

Exploration of Novel Therapeutic Hypotheses based on Mechanism of Action

The inherent structure of "this compound" suggests several potential mechanisms of action, which in turn opens up novel therapeutic hypotheses. The benzamide moiety is present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.com The piperidine ring is a key component in drugs targeting the central nervous system. nih.gov

Based on the activities of structurally similar compounds, new therapeutic applications can be postulated. For example, certain N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in cancer cells, suggesting a potential role in oncology. nih.gov Furthermore, the ability of some benzamides to inhibit enzymes like carbonic anhydrase points towards their potential use in treating a variety of conditions, from glaucoma to certain types of cancer. researchgate.net Computational tools can help predict the biological activity spectra of new piperidine derivatives, guiding the exploration of these novel hypotheses. clinmedkaz.org

Addressing Challenges in Specificity and Selectivity in Research Compounds

A significant hurdle in the development of new therapeutic agents is achieving high specificity and selectivity for the intended biological target. Off-target effects can lead to undesirable side effects. For compounds built from common scaffolds like piperidine and benzamide, which can interact with multiple proteins, ensuring selectivity is a major challenge. nih.gov

Modern synthetic chemistry offers strategies to overcome these challenges. The development of novel synthetic methods allows for the creation of highly substituted and stereochemically complex piperidine derivatives. news-medical.netmdpi.com By precisely controlling the three-dimensional structure of the molecule, it is possible to enhance its interaction with the desired target while minimizing binding to others. Computational modeling and docking studies are invaluable tools in this process, allowing researchers to predict how a molecule will bind to its target and to design modifications that improve selectivity. nih.govmdpi.com For instance, molecular dynamics simulations can reveal the crucial amino acid residues involved in the binding of a ligand, providing a roadmap for structure-based optimization. rsc.org

Intellectual Property Landscape and Research Trends

Analysis of Patent Applications and Granted Patents related to 4-Amino-2-(piperidin-1-yl)benzamide and its Structural Class

An examination of the patent literature reveals a sustained interest in benzamide (B126) and piperidine (B6355638) derivatives for various therapeutic applications. While specific patents for the exact molecule this compound are not prominently highlighted in general searches, numerous patents cover structurally related compounds, indicating a broad area of protected innovation.

These patents often claim a genus of compounds encompassing substitutions on both the benzamide and piperidine rings, which would likely include this compound. For instance, a Canadian patent, CA1095046A, describes N-piperid-4-yl-benzamide compounds, highlighting early interest in this scaffold. google.com More recent filings, such as US patent application US20100016365A1, focus on substituted 4-amino-piperidines for their potential as opioid receptor modulators. google.com Another patent application, SK13972003A3, details 4-(Phenyl(piperidin-4-yl) amino) benzamide derivatives for the treatment of pain, anxiety, or gastrointestinal disorders, underscoring the diverse therapeutic targets for this class of compounds. google.com

The patent activity suggests a strategy by pharmaceutical companies to protect a wide range of chemical space around these core structures. These patents often cover variations in substitution patterns to secure rights over multiple potential drug candidates. The claims typically include different functional groups at various positions on the aromatic and piperidine rings.

| Patent/Application Number | Title/Focus | Assignee/Applicant | Key Structural Features Mentioned |

|---|---|---|---|

| CA1095046A | N-piperid-4-yl-benzamide compounds | Anphar SA | N-piperid-4-yl-benzamide core |

| US20100016365A1 | Substituted 4-amino-piperidines | Not specified in snippet | 4-aminopiperidine scaffold |

| SK13972003A3 | 4-(Phenyl(piperidin-4-yl) amino) benzamide derivatives for pain, anxiety, or gastrointestinal disorders | Astrazeneca Ab | 4-amino-benzamide with a piperidinyl group |

| HUP0104838A3 | 4-(aminomethyl)-piperidine benzamides for treating gastrointestinal disorders | Not specified in snippet | Piperidine benzamides |

Identification of Key Research Institutions and Pharmaceutical Companies Active in the Field

A number of academic institutions and pharmaceutical companies are actively engaged in the research and development of benzamide and piperidine-based compounds. These organizations contribute to the field through publications, patent filings, and the development of new therapeutic agents.

Among academic institutions, Xiamen University has been noted for its research on N-(piperidine-4-yl)benzamide derivatives, specifically investigating their potential as antitumor agents by inducing cell cycle arrest. nih.gov This highlights the academic interest in exploring the pharmacological applications of these scaffolds.

In the pharmaceutical and biotechnology sector, several companies are prominent. AstraZeneca has been identified as an assignee in patents for related benzamide derivatives, indicating their interest in this chemical class for therapeutic development. google.comjustia.com Chemical suppliers like ChemDiv play a crucial role by providing diverse libraries of small molecules, including benzamide and piperidine derivatives, to researchers in both academic and industrial settings for high-throughput screening and drug discovery programs. chemdiv.com Manufacturers of the core piperidine scaffold include companies like Ganesh Group , Corey Organics , and Vertellus , who supply essential chemical building blocks to the pharmaceutical industry. metoree.com

| Entity Name | Entity Type | Notable Contribution/Activity |

|---|---|---|

| Xiamen University | Research Institution | Published research on the antitumor activity of N-(piperidine-4-yl)benzamide derivatives. nih.gov |

| AstraZeneca | Pharmaceutical Company | Assignee on patents for 4-(Phenyl(piperidin-4-yl) amino) benzamide derivatives. google.com |

| ChemDiv | Chemical Supplier | Provides diverse chemical libraries containing benzamide and piperidine scaffolds for drug discovery. chemdiv.com |

| Ganesh Group | Chemical Manufacturer | A manufacturer of piperidine, a key structural component. metoree.com |